molecular formula C19H19NO5 B7729776 ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzo[g][1]benzofuran-3-carboxylate

ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzo[g][1]benzofuran-3-carboxylate

Cat. No.: B7729776
M. Wt: 341.4 g/mol
InChI Key: CXOWUHBABOYAPS-UVTDQMKNSA-N
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Description

Ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted benzofuran compounds .

Scientific Research Applications

Ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives such as:

Uniqueness

Ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzogbenzofuran-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (4Z)-4-[(2-hydroxyethylamino)methylidene]-2-methyl-5-oxobenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-24-19(23)15-11(2)25-18-13-7-5-4-6-12(13)17(22)14(16(15)18)10-20-8-9-21/h4-7,10,20-21H,3,8-9H2,1-2H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOWUHBABOYAPS-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=CNCCO)C(=O)C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1/C(=C/NCCO)/C(=O)C3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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